1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene
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Overview
Description
1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is an organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with benzene derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and stability.
Mechanism of Action
The mechanism of action of 1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cellular metabolism and stress response, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-(trifluoromethyl)phenyl)ethyne: Similar in structure but with an ethyne linkage instead of an ethene linkage.
1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Contains a dione functional group, leading to different chemical properties and reactivity.
Uniqueness
1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is unique due to its specific arrangement of trifluoromethyl groups and ethene linkage, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in fields requiring high thermal stability and resistance to chemical degradation .
Properties
CAS No. |
652131-13-0 |
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Molecular Formula |
C28H18F6 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-[1,2-diphenyl-2-[4-(trifluoromethyl)phenyl]ethenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C28H18F6/c29-27(30,31)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(32,33)34/h1-18H |
InChI Key |
IUIUTXVXZSHRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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